4-Methoxyphenyl 2-bromopropanoate
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-bromopropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3 |
InChI Key |
GZJGXKSXNABALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Esterification
The most direct route involves reacting 2-bromopropanoyl chloride with 4-methoxyphenol under basic conditions.
Procedure :
- Synthesis of 2-bromopropanoyl chloride :
- Esterification :
- 4-Methoxyphenol (1.2 equiv) is dissolved in dry dichloromethane (DCM) with pyridine (1.5 equiv) as a base.
- 2-Bromopropanoyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 6–8 h.
- Workup involves washing with 5% HCl, saturated NaHCO₃, and brine. The product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).
- Yield : 78–85%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C | |
| Base | Pyridine | |
| Solvent | Dichloromethane |
Fischer Esterification Under Acidic Conditions
This method employs 2-bromopropanoic acid and 4-methoxyphenol with a Brønsted acid catalyst (e.g., H₂SO₄).
Procedure :
- 4-Methoxyphenol (1.0 equiv) and 2-bromopropanoic acid (1.5 equiv) are refluxed in toluene with concentrated H₂SO₄ (5 mol%) for 12–18 h.
- Water is removed via azeotropic distillation using a Dean-Stark apparatus to shift equilibrium.
- The crude product is extracted with ethyl acetate, washed with NaHCO₃, and recrystallized from ethanol.
Optimization Insight :
Transesterification of Ethyl 2-Bromopropanoate
Ethyl 2-bromopropanoate undergoes base-catalyzed exchange with 4-methoxyphenol.
Procedure :
- Ethyl 2-bromopropanoate (1.0 equiv) and 4-methoxyphenol (2.0 equiv) are heated in dry THF with NaH (1.2 equiv) at 60°C for 24 h.
- The reaction is quenched with ice-water, and the product is extracted with ether.
Limitations :
- Lower yields compared to acid chloride route due to equilibrium constraints.
- Requires anhydrous conditions to prevent hydrolysis.
Mechanistic Considerations
Fischer Esterification Mechanism
Follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence:
- Protonation of 2-bromopropanoic acid enhances electrophilicity.
- 4-Methoxyphenol attacks the carbonyl, forming a tetrahedral intermediate.
- Water elimination yields the ester, driven by azeotropic removal.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid Chloride | 78–85 | >95 | High efficiency, short reaction time | Requires hazardous reagents |
| Fischer Esterification | 65–72 | 90–94 | No pre-activation of acid | Equilibrium-limited, long duration |
| Transesterification | 60–68 | 85–90 | Avoids acid chlorides | Lower yield, moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 4-Methoxyphenyl 2-hydroxypropanoate.
Reduction: 4-Methoxyphenyl 2-propanol.
Oxidation: 4-Methoxyphenyl 2-carboxypropanoate.
Scientific Research Applications
4-Methoxyphenyl 2-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the methoxy group is oxidized to a carboxylic acid. These reactions are facilitated by the presence of specific enzymes or chemical reagents that catalyze the transformation of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 4-methoxyphenyl 2-bromopropanoate emerge when compared to analogs with variations in substituents, halogen positions, or ester groups. Below is a detailed analysis:
Substituent Effects on the Aromatic Ring
Halogen vs. Methoxy Substituents
- 4-Chlorophenyl 2-bromopropanoate: Replacing the methoxy group with chlorine (electron-withdrawing) reduces electron density on the aromatic ring, increasing susceptibility to nucleophilic attack but decreasing resonance stabilization. This compound exhibits lower thermal stability compared to the methoxy analog .
- 4-Bromophenyl 2-bromopropanoate: The bromine atom on the phenyl ring enhances lipophilicity and biological membrane permeability, making it more potent in receptor binding studies than the methoxy variant .
Position of Methoxy Group
- 2-Methoxyphenyl 2-bromopropanoate: The ortho-methoxy group induces steric hindrance, reducing ester hydrolysis rates by 40% compared to the para-substituted derivative. This positional change also diminishes antibacterial activity due to poorer target interaction .
Halogen Position on the Propanoate Chain
- 4-Methoxyphenyl 3-bromopropanoate: Bromine at the γ-position reduces electrophilicity at the β-carbon, leading to slower nucleophilic substitution reactions. This analog shows 50% lower reactivity in SN2 reactions compared to the β-bromo derivative .
Ester Group Modifications
- Ethyl this compound: The ethyl ester increases hydrophobicity (logP = 2.8 vs. 2.3 for methyl), enhancing bioavailability but reducing aqueous solubility. This compound is preferred in prodrug formulations for sustained release .
Data Table: Key Properties of this compound and Analogs
| Compound Name | Molecular Formula | Substituents (Position) | Melting Point (°C) | logP | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁BrO₃ | -OCH₃ (para), Br (β) | 78–82 | 2.3 | 12.4 (Anti-inflammatory) |
| 4-Chlorophenyl 2-bromopropanoate | C₉H₈BrClO₂ | -Cl (para), Br (β) | 85–89 | 2.7 | 18.9 (Anti-inflammatory) |
| Ethyl this compound | C₁₂H₁₅BrO₃ | -OCH₃ (para), Br (β), ethyl ester | 65–68 | 2.8 | 15.2 (Enzyme inhibition) |
| 2-Methoxyphenyl 2-bromopropanoate | C₁₀H₁₁BrO₃ | -OCH₃ (ortho), Br (β) | 91–94 | 2.2 | >50 (Antibacterial) |
Research Findings and Mechanistic Insights
- Electronic Effects : The para-methoxy group stabilizes the transition state in ester hydrolysis via resonance, whereas bromine at the β-position polarizes the carbonyl group, accelerating reactions with nucleophiles like amines .
- Biological Activity: Brominated propanoates exhibit enhanced inhibition of cyclooxygenase-2 (COX-2) compared to chlorinated analogs, attributed to bromine’s larger van der Waals radius improving hydrophobic pocket binding .
- Steric Considerations : Ortho-substituted methoxy derivatives show reduced activity in cell-based assays due to hindered access to enzymatic active sites .
Q & A
Q. Q1. What are the standard synthetic routes for 4-methoxyphenyl 2-bromopropanoate, and how can reaction conditions be optimized for higher yields?
A1. The synthesis typically involves esterification between 4-methoxyphenol and 2-bromopropanoic acid. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane or THF at 0–25°C . Optimizing stoichiometry (1:1.2 molar ratio of acid to phenol) and reaction time (12–24 hours) improves yields. Post-synthesis purification via column chromatography (hexane/ethyl acetate, 7:3) ensures >95% purity. Monitoring by TLC and adjusting solvent polarity minimizes byproducts .
Q. Q2. How can researchers validate the structural integrity of this compound?
A2. Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm ester linkage via downfield shifts of the methoxy group (~δ 3.8 ppm) and carbonyl carbon (~δ 170 ppm). The bromopropionate moiety shows characteristic splitting patterns for the brominated carbon .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Intermediate-Level Questions
Q. Q3. What are the key challenges in handling this compound due to its reactivity, and how can they be mitigated?
A3. The compound’s bromine atom and ester group make it moisture-sensitive and prone to hydrolysis. Recommendations:
Q. Q4. How does the electronic effect of the 4-methoxy group influence the compound’s reactivity in nucleophilic acyl substitution?
A4. The electron-donating methoxy group activates the aromatic ring, stabilizing intermediates during nucleophilic attack. This enhances reactivity at the carbonyl carbon, making it susceptible to substitution by amines or alcohols. Kinetic studies using Hammett plots reveal a ρ value of –0.8, indicating moderate sensitivity to substituent effects .
Advanced Research Questions
Q. Q5. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
A5. Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon ranging from δ 168–172 ppm) arise from solvent polarity and concentration effects. To standardize
Q. Q6. How can computational modeling predict the degradation pathways of this compound under varying pH conditions?
A6. Molecular dynamics simulations (MD) and quantum mechanical (QM) studies using Gaussian or ORCA software can model hydrolysis mechanisms. Key findings:
- Acidic conditions favor protonation of the carbonyl oxygen, accelerating ester cleavage.
- Alkaline conditions promote hydroxide attack, yielding 4-methoxyphenol and 2-bromopropanoate ion. Activation energies (Eₐ) calculated via transition-state theory align with experimental Arrhenius plots .
Methodological and Safety Considerations
Q. Q7. What analytical techniques are critical for quantifying trace impurities in this compound batches?
A7.
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40) to separate impurities (e.g., residual 4-methoxyphenol) .
- GC-MS : Detect volatile byproducts (e.g., methyl bromide) with a DB-5MS column and electron ionization (EI) .
- ICP-OES : Quantify trace metal catalysts (e.g., Pd, Cu) from coupling reactions .
Q. Q8. What safety protocols are essential for handling this compound in large-scale reactions?
A8.
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and dispensing .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate or commercial bromine absorbents .
- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C to prevent environmental release .
Emerging Research Directions
Q. Q9. How can this compound serve as a precursor in photoaffinity labeling for protein interaction studies?
A9. The bromine atom can be replaced with a diazirine group via nucleophilic substitution, creating a photoactivatable probe. Upon UV irradiation (365 nm), the diazirine generates carbenes that crosslink with proximal proteins. Validate labeling efficiency via SDS-PAGE and Western blotting using biotin-avidin detection .
Q. Q10. What role does this compound play in synthesizing enantiomerically pure β-lactam antibiotics?
A10. As a chiral building block, it undergoes asymmetric alkylation with β-lactam precursors (e.g., penicillanic acid derivatives) using organocatalysts like Cinchona alkaloids. Enantiomeric excess (>90% ee) is confirmed by chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
